molecular formula C8H4N2O5 B12357951 7-nitro-4aH-3,1-benzoxazine-2,4-dione

7-nitro-4aH-3,1-benzoxazine-2,4-dione

Cat. No.: B12357951
M. Wt: 208.13 g/mol
InChI Key: GYZZAXVUHQLYSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 7-nitro-4aH-3,1-benzoxazine-2,4-dione is typically achieved through nitration. This involves the reaction of benzoxazole-2,4(1H)-dione with nitric acid to produce the nitro-substituted product . Industrial production methods may involve similar nitration processes, ensuring the compound is produced in sufficient quantities for various applications.

Chemical Reactions Analysis

7-Nitro-4aH-3,1-benzoxazine-2,4-dione undergoes several types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 7-nitro-4aH-3,1-benzoxazine-2,4-dione involves its interaction with molecular targets and pathways. In RNA SHAPE probing, for example, the compound reacts with the 2’-hydroxyl group of RNA, providing insights into RNA structure . The nitro group plays a crucial role in its reactivity, influencing its interactions with other molecules.

Comparison with Similar Compounds

7-Nitro-4aH-3,1-benzoxazine-2,4-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific applications in both chemical synthesis and biological research, making it a valuable compound in various scientific fields.

Properties

Molecular Formula

C8H4N2O5

Molecular Weight

208.13 g/mol

IUPAC Name

7-nitro-4aH-3,1-benzoxazine-2,4-dione

InChI

InChI=1S/C8H4N2O5/c11-7-5-2-1-4(10(13)14)3-6(5)9-8(12)15-7/h1-3,5H

InChI Key

GYZZAXVUHQLYSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=NC(=O)OC(=O)C21)[N+](=O)[O-]

Origin of Product

United States

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